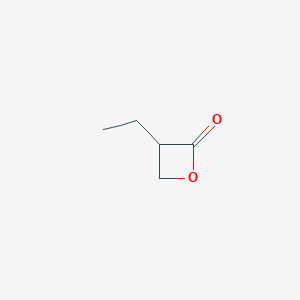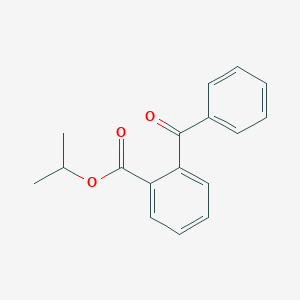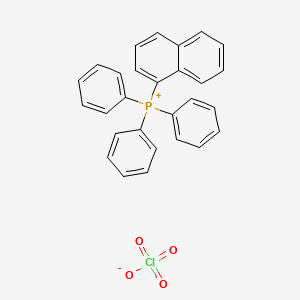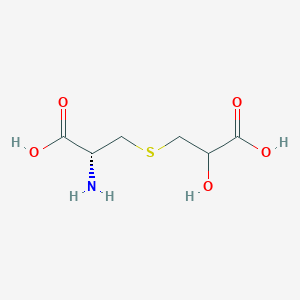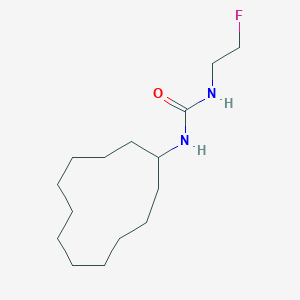
1-Cyclododecyl-3-(2-fluoroethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclododecyl-3-(2-fluoroethyl)urea is a synthetic organic compound characterized by a cyclododecyl group attached to a urea moiety, with a 2-fluoroethyl substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclododecyl-3-(2-fluoroethyl)urea typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of cyclododecylamine with 2-fluoroethyl isocyanate under mild conditions. This reaction can be carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly approach .
Industrial Production Methods: Industrial production of N-substituted ureas, including this compound, often employs scalable and catalyst-free methods. These methods focus on achieving high yields and chemical purity through simple filtration or extraction procedures. The use of potassium isocyanate in water is a notable example of an efficient and sustainable industrial process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclododecyl-3-(2-fluoroethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The urea moiety can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the urea group under mild conditions.
Major Products: The major products formed from these reactions include various substituted ureas and amine derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Cyclododecyl-3-(2-fluoroethyl)urea has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for its ability to interact with specific biological targets.
Wirkmechanismus
The mechanism of action of 1-Cyclododecyl-3-(2-fluoroethyl)urea involves its interaction with molecular targets such as enzymes and receptors. The 2-fluoroethyl group enhances its binding affinity to specific targets, leading to modulation of biological pathways. This interaction can result in various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- 1-Cyclododecyl-3-(cyclohexylmethyl)urea
- 1-Cyclododecyl-3-(2-ethylphenyl)urea
Comparison: 1-Cyclododecyl-3-(2-fluoroethyl)urea is unique due to the presence of the 2-fluoroethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and binding affinity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
33021-84-0 |
|---|---|
Molekularformel |
C15H29FN2O |
Molekulargewicht |
272.40 g/mol |
IUPAC-Name |
1-cyclododecyl-3-(2-fluoroethyl)urea |
InChI |
InChI=1S/C15H29FN2O/c16-12-13-17-15(19)18-14-10-8-6-4-2-1-3-5-7-9-11-14/h14H,1-13H2,(H2,17,18,19) |
InChI-Schlüssel |
ZFAQTCJYBFPXGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCC(CCCCC1)NC(=O)NCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



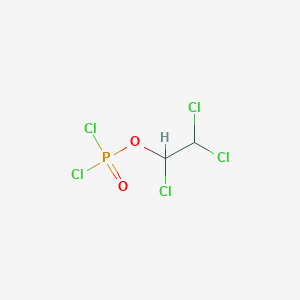
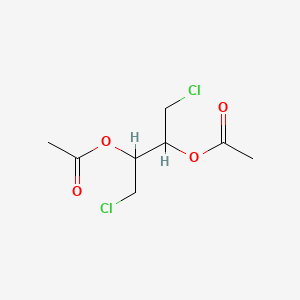
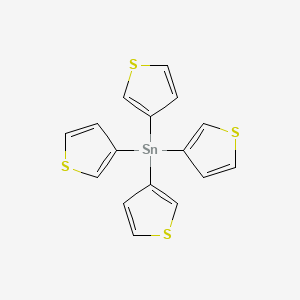
![4-Methyl-4-[2-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}oxy)ethyl]morpholin-4-ium iodide](/img/structure/B14688131.png)
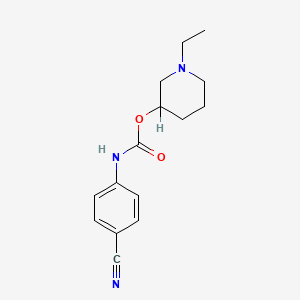
![3-{2-[Acetyl(methyl)amino]-1-hydroxyethyl}phenyl acetate](/img/structure/B14688141.png)
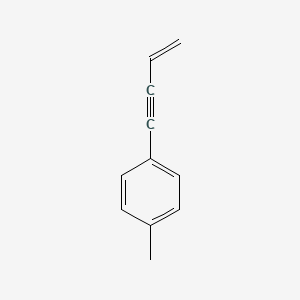
![2-Phenyl-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione](/img/structure/B14688158.png)

